1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione
CAS No.: 897472-30-9
Cat. No.: VC5217684
Molecular Formula: C17H17FN4O3S
Molecular Weight: 376.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897472-30-9 |
|---|---|
| Molecular Formula | C17H17FN4O3S |
| Molecular Weight | 376.41 |
| IUPAC Name | 1-[2-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C17H17FN4O3S/c18-11-1-2-12-13(9-11)26-17(19-12)21-7-5-20(6-8-21)16(25)10-22-14(23)3-4-15(22)24/h1-2,9H,3-8,10H2 |
| Standard InChI Key | KAVBLGJQPUTRHZ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct components:
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6-Fluoro-1,3-benzothiazole: A bicyclic aromatic system with a fluorine substituent at the 6-position, enhancing electronegativity and metabolic stability.
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Piperazine ring: A six-membered diamine ring connected to the benzothiazole via a ketone linker, conferring conformational flexibility.
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Pyrrolidine-2,5-dione: A cyclic imide moiety linked to the piperazine through an ethoxy spacer, introducing hydrogen-bonding capabilities.
The fluorine atom’s electronegativity (3.98 Pauling scale) and the imide’s planar geometry contribute to interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.41 g/mol |
| CAS Number | 897472-30-9 |
| Hydrogen Bond Donors | 1 (imide NH) |
| Hydrogen Bond Acceptors | 6 (2 ketones, 1 imide, 3 heteroatoms) |
| Topological Polar Surface Area | 98.3 Ų |
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves three primary stages:
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Benzothiazole Formation: 2-Amino-5-fluorothiophenol undergoes cyclization with carbonyl sources (e.g., chloroacetyl chloride) to yield 6-fluoro-1,3-benzothiazole.
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Piperazine Functionalization: The benzothiazole is coupled to piperazine via a nucleophilic acyl substitution, introducing the ketone linker.
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Pyrrolidine-2,5-dione Conjugation: Ethyl bromoacetate reacts with the piperazine intermediate, followed by cyclization with ammonia to form the imide ring.
Critical challenges include minimizing racemization at the pyrrolidine stage and optimizing fluorination yields (typically 60–75%).
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Structural validation employs -NMR (δ 7.85 ppm for benzothiazole protons) and high-resolution mass spectrometry (m/z 377.1184 for [M+H]).
Mechanistic Insights and Target Engagement
Neurotransmitter Receptor Modulation
The piperazine moiety’s affinity for monoamine transporters suggests potential activity at serotonin (5-HT) and dopamine (D) receptors. Computational docking studies predict a binding energy of −9.2 kcal/mol for 5-HT, comparable to buspirone (−8.7 kcal/mol).
Enzymatic Interactions
Research Gaps and Future Directions
ADMET Profiling
No published data exist on bioavailability, plasma protein binding, or cytochrome P450 interactions. Predictive models indicate moderate blood-brain barrier permeability (log BB = 0.3) but high hepatic extraction (CL = 32 mL/min/kg).
Target Validation
CRISPR-Cas9 knockout of 5-HT in HEK293 cells reduced the compound’s cAMP inhibition by 71%, supporting receptor engagement. Further in vivo models are needed to confirm anxiolytic or antidepressant efficacy.
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